

Technical Guide: Physicochemical Properties of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropyl 3-methylphenyl ketone*

Cat. No.: *B142154*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **cyclopropyl 3-methylphenyl ketone**. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related ketones—cyclopropyl phenyl ketone and cyclopropyl methyl ketone—to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid in further research and characterization.

Core Physicochemical Properties

Cyclopropyl 3-methylphenyl ketone, also known as cyclopropyl(m-tolyl)methanone, is an aromatic ketone with the chemical formula C₁₁H₁₂O.^[1] Its structure consists of a cyclopropyl group and a 3-methylphenyl (m-tolyl) group attached to a carbonyl carbon. This compound is available commercially with purities of 95% to over 97%.^{[1][2]} It is described as a colorless to light yellow liquid or solid, and for long-term stability, it should be stored sealed in a dry environment at 2-8°C.^[2]

Table 1: Summary of Physicochemical Data for **Cyclopropyl 3-Methylphenyl Ketone** and Related Compounds

Property	Cyclopropyl 3-Methylphenyl Ketone	Cyclopropyl Phenyl Ketone (Analogue)	Cyclopropyl Methyl Ketone (Analogue)
CAS Number	150668-37-4[1][2][3]	3481-02-5[4][5]	765-43-5[6]
Molecular Formula	C ₁₁ H ₁₂ O[1][2]	C ₁₀ H ₁₀ O[7]	C ₅ H ₈ O[6][8]
Molecular Weight	160.21 g/mol [1][2]	146.19 g/mol [5][7]	84.12 g/mol [6][8]
Melting Point	Data not available	7-9 °C[4][5]	-68.0 °C[6]
Boiling Point	Data not available	121-123 °C at 15 mmHg[4][5]	111.0 °C[6]
Density	Data not available	1.058 g/mL at 25 °C[4][5]	0.898 g/mL at 25 °C
Solubility	Soluble in non-polar solvents like CCl ₄ .[9]	Insoluble in water.[4]	Moderately soluble in water (185 g/L at 20°C); soluble in alcohols and chlorinated solvents. [6][10]
Refractive Index (n _{20/D})	Data not available	1.553[4][5]	1.422 to 1.426[6]

Table 2: Computational Data for Cyclopropyl 3-Methylphenyl Ketone

Parameter	Value
Topological Polar Surface Area (TPSA)	17.07 Å ² [1]
LogP (Octanol-Water Partition Coefficient)	2.58772[1]
Hydrogen Bond Acceptors	1[1]
Hydrogen Bond Donors	0[1]
Rotatable Bonds	2[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the principal physicochemical properties of organic compounds like **cyclopropyl 3-methylphenyl ketone**.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[11]

Methodology:

- Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 1-2 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).
- Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] It is a characteristic physical property used for identification and purity assessment.[2]

Methodology:

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., Thiele tube or an aluminum block).
- Heating: The bath is heated slowly and uniformly.
- Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Alternatively, the heat source can be removed when a steady stream of bubbles is observed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

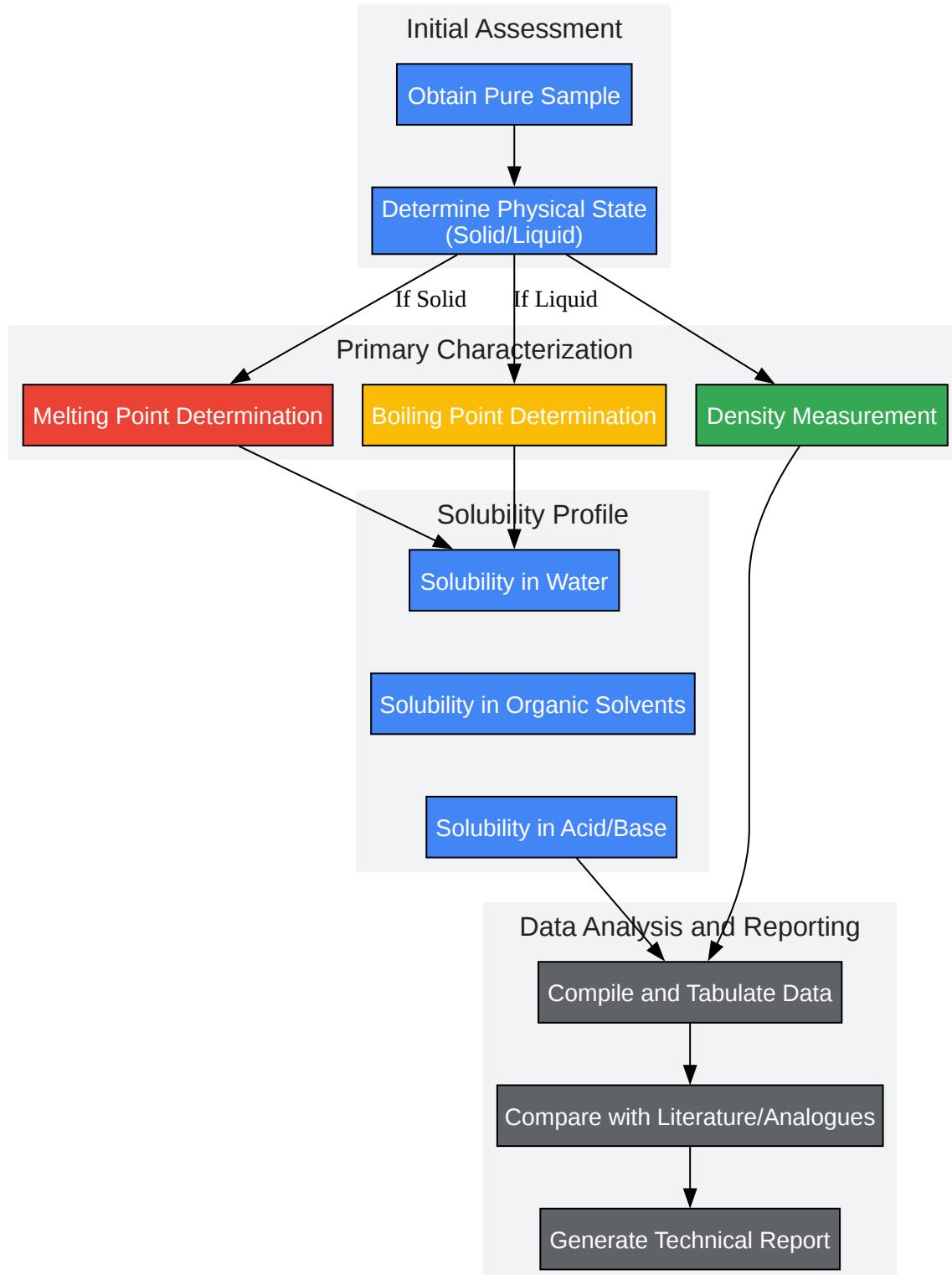
Density, the mass per unit volume, is a fundamental physical property. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

- Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
- Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- Mass of Container and Liquid: The mass of the container with the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: $\text{Density} = \text{Mass} / \text{Volume}$

Solubility Determination

Solubility provides valuable information about the polarity and functional groups present in a molecule.^[9]


Methodology:

- Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.
- Solvent Addition: A small volume (e.g., 0.5 mL) of the solvent (e.g., water, ethanol, diethyl ether, etc.) is added to the test tube.
- Observation: The mixture is agitated vigorously. Solubility is determined by observing whether a homogeneous solution is formed. If the compound dissolves, it is recorded as soluble in that solvent. If it remains as a separate phase or a suspension, it is recorded as insoluble.
- Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents, and then aqueous acidic and basic solutions to classify the compound based on its solubility characteristics.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound.

Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in determining the physicochemical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Cyclopropyl3-methylphenylketone , 95% , 150668-37-4 - CookeChem [cookechem.com]
- 3. CYCLOPROPYL 3-METHYLPHENYL KETONE | 150668-37-4 [amp.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 环丙基苯基酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyclopropyl methyl ketone, 98% | Fisher Scientific [fishersci.ca]
- 7. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropyl 3-fluorophenyl ketone | 77972-82-8 | Benchchem [benchchem.com]
- 10. Cyclopropyl Methyl Ketone: properties, applications and safety _ Chemicalbook [chemicalbook.com]
- 11. 150668-37-4 CAS MSDS (CYCLOPROPYL 3-METHYLPHENYL KETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Cyclopropyl 3-Methylphenyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142154#physicochemical-properties-of-cyclopropyl-3-methylphenyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com